
(2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluoroaniline with pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium acetate and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms allows for Suzuki and Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce ketones or aldehydes .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its chemical properties make it suitable for the synthesis of pesticides and other agricultural products .
Mécanisme D'action
The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- (2-Chloro-5-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- (2-Chloro-4-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
Uniqueness
What sets (2-Chloro-4-fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone apart from similar compounds is its specific substitution pattern on the aromatic ring and the position of the pyrimidine moiety. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-14-9-11(18)4-5-13(14)15(22)21-8-1-3-12(10-21)23-16-19-6-2-7-20-16/h2,4-7,9,12H,1,3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQWXMVHEMNAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2461541.png)
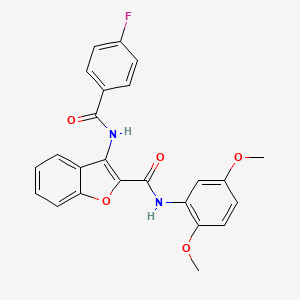
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2461543.png)
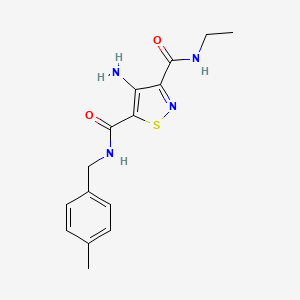
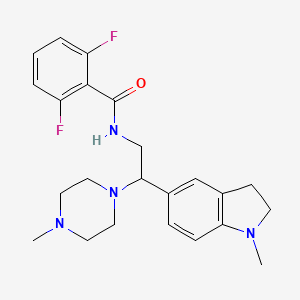
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2461547.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B2461548.png)
![(2-chloro-5-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2461551.png)
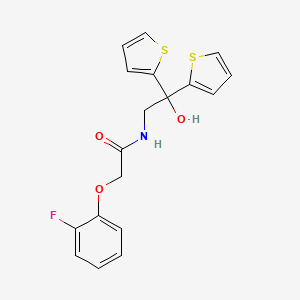
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2461556.png)
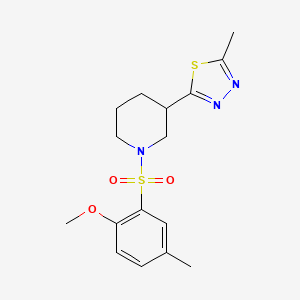
![2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2461558.png)
![3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2461560.png)
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2461561.png)
